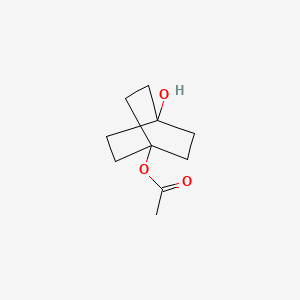

Bicyclo(2.2.2)octane-1,4-diol, monoacetate

Description

BenchChem offers high-quality Bicyclo(2.2.2)octane-1,4-diol, monoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo(2.2.2)octane-1,4-diol, monoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54774-94-6 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate |

InChI |

InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3 |

InChI Key |

OSRXXHFYYBJIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12CCC(CC1)(CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating 3D Chemical Space: The Strategic Role of Bicyclic Scaffolds in Modern Medicinal Chemistry

Executive Summary For decades, drug discovery has been dominated by flat, sp²-hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and high attrition rates in clinical trials. As a Senior Application Scientist, I have witnessed firsthand the paradigm shift toward three-dimensional (3D) chemical space. By incorporating bicyclic scaffolds—ranging from small-molecule bioisosteres like bicyclo[1.1.1]pentanes (BCPs) to macrocyclic bicyclic peptides—we can systematically engineer molecules with superior pharmacokinetic profiles, enhanced metabolic stability, and the ability to drug previously intractable Protein-Protein Interactions (PPIs). This technical guide explores the mechanistic rationale, experimental workflows, and physicochemical impact of bicyclic scaffolds in modern drug design.

The Mechanistic Imperative for Bicyclic Scaffolds

Escaping Flatland: The Bioisosteric Power of BCPs

The concept of "escaping flatland" is rooted in the correlation between a molecule's fraction of sp³ carbons (Fsp³) and its clinical success. Flat arenes are prone to π-π stacking, which increases crystal lattice energy and drastically reduces aqueous solubility. Furthermore, electron-rich aromatic rings are prime targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

By replacing a para-substituted benzene ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP), we achieve a perfect bioisosteric match in terms of linear geometry, but with a fully saturated, 3D core. As detailed in the 1[1], this substitution eliminates π-stacking, lowers lipophilicity (LogP), and shields the molecule from CYP-mediated degradation.

Logical workflow of bioisosteric replacement from flat arenes to 3D bicyclic scaffolds.

Bicyclic Peptides: Bridging Small Molecules and Biologics

While small-molecule BCPs excel at targeting deep enzymatic pockets, they fail against the large, flat, and featureless interfaces of Protein-Protein Interactions (PPIs). Conversely, monoclonal antibodies can bind PPIs with high affinity but cannot cross cell membranes and are expensive to manufacture.

Bicyclic peptides occupy the "Goldilocks zone." By anchoring a linear peptide to a central chemical scaffold (e.g., 1,3,5-tris(bromomethyl)benzene, TBMB), we force the peptide into a constrained two-loop structure. This pre-organization drastically reduces the entropic penalty upon target binding and conceals the peptide backbone from circulating proteases, as demonstrated in the 2[2].

Quantitative Impact on Physicochemical Properties

To justify the synthetic effort required to build bicyclic scaffolds, we must look at the data. The table below summarizes the typical physicochemical shifts observed when transitioning from traditional flat architectures to 3D bicyclic systems.

| Property | Flat Arene (sp²) | Bicyclo[1.1.1]pentane (sp³) | Bicyclic Peptide |

| Molecular Weight | Low (<300 Da) | Low (<300 Da) | Medium (1.5 - 2.5 kDa) |

| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Optimized) | Low (Hydrophilic) |

| Fsp³ Character | Low (~0) | High (Approaching 1) | High (Multiple chiral centers) |

| Target Class | Deep Pockets | Deep Pockets / Enzymes | Protein-Protein Interactions |

| Metabolic Stability | Prone to CYP oxidation | Highly resistant | Resistant to proteolysis |

Experimental Methodologies: Building and Validating Bicycles

As an application scientist, I emphasize that a protocol is only as good as its validation steps. The following workflows are designed as self-validating systems to ensure structural integrity and experimental reproducibility.

Protocol A: Synthesis of BCP Bioisosteres via[1.1.1]Propellane

The synthesis of 1,2- and 1,3-difunctionalized BCPs relies on the strain-release opening of [1.1.1]propellane. The highly strained central C-C bond (approx. 65 kcal/mol strain energy) makes it an ideal radical acceptor, a technique recently refined for 3[3].

-

Generation of[1.1.1]Propellane:

-

Action: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium at -78°C.

-

Causality: The low temperature prevents the volatile and highly reactive propellane from polymerizing.

-

Validation: Distill the propellane into a cold ether trap and quantify via ¹H NMR (singlet at ~2.0 ppm). Do not proceed if the singlet is absent or shifted, indicating degradation.

-

-

Photoredox Radical Addition:

-

Action: Combine the propellane solution with an alkyl iodide and a photoredox catalyst (e.g., fac-Ir(ppy)₃) under blue LED irradiation.

-

Causality: Visible light excites the Iridium catalyst, which facilitates a single-electron transfer (SET) to the alkyl iodide. The resulting carbon-centered radical attacks the propellane, releasing its ring strain and forming the BCP core.

-

-

Quenching and Verification:

-

Action: Quench with a radical scavenger and purify via flash chromatography.

-

Validation: Confirm the BCP structure via ¹³C NMR. The bridgehead carbons will appear distinctively around 40-50 ppm, validating the successful bioisosteric construction.

-

Protocol B: Phage Display Selection of Bicyclic Peptides

To discover bicyclic peptides against a specific PPI, we utilize a chemically modified phage display workflow. Recent advancements have even explored 4[4], though TBMB remains the industry standard.

-

Library Expression:

-

Action: Express a combinatorial peptide library on the pIII coat protein of M13 bacteriophage, formatted as CX₆CX₆C (where C is cysteine and X is any randomized amino acid).

-

Causality: The fixed spacing of cysteines ensures that the reactive thiols are perfectly positioned to react with the threefold symmetric TBMB scaffold.

-

-

Chemical Cyclization:

-

Action: Reduce the phage library with 1 mM TCEP, remove the reductant, and incubate with 10 μM TBMB in 20 mM NH₄HCO₃ buffer (pH 8.0) for 1 hour at room temperature.

-

Causality: The slightly basic pH deprotonates the cysteine thiols, driving a rapid nucleophilic substitution of the bromines on TBMB.

-

Validation: Validate cyclization efficiency off-phage using a synthetic control peptide. LC-MS must show a mass shift of +114 Da (addition of the mesitylene core minus 3 HBr).

-

-

Affinity Panning & Sequencing:

-

Action: Pan the cyclized library against an immobilized target protein. Wash away weak binders and elute the tight binders using acidic buffer (pH 2.2).

-

Validation: Perform Next-Generation Sequencing (NGS) on the eluted phage DNA. True hits are validated by the presence of enriched consensus motifs across multiple sequencing reads.

-

Phage display workflow for the generation and selection of bicyclic peptide libraries.

Modulating Complex Signaling Pathways

The true value of bicyclic scaffolds is realized when they are deployed against complex biological networks. For instance, the Wnt/β-catenin signaling pathway is notoriously difficult to drug with small molecules due to the flat nature of the β-catenin/TCF interaction interface. Bicyclic peptides, with their expansive surface area and rigid conformation, can effectively intercalate into these interfaces. Furthermore, rationally designed bicyclic peptides have shown immense promise in5[5], redirecting aggregation toward amorphous, non-toxic assemblies.

Disruption of the Wnt/β-catenin signaling pathway using a targeted bicyclic peptide inhibitor.

Conclusion & Future Perspectives

The integration of bicyclic scaffolds into medicinal chemistry represents a critical evolution in drug design. By replacing flat, metabolically vulnerable arenes with sp³-rich BCPs, we can salvage failing small-molecule programs. Simultaneously, the advent of chemically cyclized bicyclic peptides has unlocked the vast, previously "undruggable" landscape of protein-protein interactions. As synthetic methodologies—such as photoredox catalysis and novel phage display linkers—continue to mature, the routine deployment of these 3D architectures will undoubtedly become a cornerstone of next-generation therapeutics.

References

- Phage-encoded combinatorial chemical libraries based on bicyclic peptides N

- Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry Chemistry - A European Journal

- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes PNAS

- Selection of Peptide–Bismuth Bicycles Using Phage Display Journal of the American Chemical Society

- Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures Frontiers in Molecular Biosciences

Sources

Bicyclo(2.2.2)octane-1,4-diol, monoacetate solubility and stability

Physicochemical Profiling, Solubility Mapping, and Stability Assessment[1][2]

Executive Summary

Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) represents a critical intermediate in the synthesis of rigid, non-aromatic bioisosteres.[1][2] Its bridgehead-substituted bicyclic cage offers a defined spatial geometry that mimics the steric bulk of a benzene ring or tert-butyl group while improving water solubility and metabolic stability.[1][2]

This guide addresses the specific challenges associated with this amphiphilic molecule. Unlike its symmetric parent (the diol) or the fully protected derivative (the diester), the monoacetate occupies a unique physicochemical space (Calculated LogP ~0.9), necessitating precise solvent selection and stability controls.[1] This document provides a theoretical framework supported by actionable, self-validating experimental protocols.

Structural Analysis & Physicochemical Profile

The stability and solubility of this compound are dictated by the thermodynamics of the bicyclo[2.2.2]octane cage.[1]

Key Structural Features:

-

Bridgehead Substitution: Both functional groups (hydroxyl and acetate) are located at the bridgehead carbons (C1 and C4).[1][2] This is chemically significant because the rigid cage structure inhibits the formation of planar transition states (

hybridization) at these positions.[1] -

Bredt’s Rule Protection: Thermal elimination of the acetate to form a double bond is geometrically forbidden (Bredt's rule), rendering the molecule exceptionally thermally stable compared to linear alkyl acetates.[1]

-

Amphiphilicity: The molecule possesses a "Janus-faced" polarity—a hydrogen-bond donating hydroxyl group and a lipophilic, steric-bulk-providing cage capped with an acetate.[1][2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 184.23 g/mol | Calculated |

| Computed XLogP3 | 0.9 | PubChem CID 41173 |

| H-Bond Donors | 1 (Free -OH) | Structural Analysis |

| H-Bond Acceptors | 3 (Ester Carbonyl + 2 Oxygens) | Structural Analysis |

| Rotatable Bonds | 2 (Acetate group, C-O bond) | Structural Analysis |

| Predicted State | Waxy Solid or Viscous Oil | Analogous Cage Compounds |

Solubility Profile & Solvent Selection

The monoacetate's LogP of ~0.9 places it in the "intermediate polarity" zone.[1] It is too lipophilic to be highly soluble in pure water (unlike the diol) but too polar to dissolve freely in aliphatic hydrocarbons (like hexane).[1]

Solubility Logic Map

The following diagram illustrates the predicted solubility behavior based on dielectric constants and the compound's amphiphilic nature.

Figure 1: Solubility prediction map based on polarity matching. Green arrows indicate optimal solvents.

Protocol 1: Gravimetric Solubility Determination

Objective: To empirically define the saturation limit (

-

Preparation: Weigh approx. 50 mg of the monoacetate into three pre-weighed 4 mL glass vials.

-

Solvent Addition: Add 250 µL of the target solvent (Water, Ethanol, DCM) to the respective vials.[1]

-

Equilibration: Vortex for 1 hour at 25°C. If the solid dissolves completely, add more solid until saturation is observed (undissolved solid remains).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Transfer a defined volume (e.g., 100 µL) of the clear supernatant to a pre-weighed aluminum pan. Evaporate solvent under vacuum/nitrogen.[1] Weigh the residue.[1]

-

Calculation:

Stability Assessment

The primary degradation pathway for the monoacetate is hydrolysis of the ester bond to revert to the parent diol (Bicyclo[2.2.2]octane-1,4-diol).[1][2]

Mechanistic Insight:

While bridgehead carbons are unreactive toward

Degradation Pathways Diagram[1]

Figure 2: Primary degradation pathways.[1][2] Note that thermal elimination is structurally forbidden.[1][2]

Protocol 2: Forced Degradation (Stress Testing)

Objective: To determine the pH and thermal stability limits.[1]

Reagents:

Workflow:

-

Sample Prep: Prepare a 1 mg/mL stock solution of monoacetate in Acetonitrile (ACN).

-

Stress Conditions: Dilute stock 1:1 with the stress reagents listed above in HPLC vials.

-

Incubation:

-

Thermal: 60°C for 24 hours.

-

Control: 25°C for 24 hours.

-

-

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

-

Success Criteria:

Handling and Storage Recommendations

Based on the physicochemical profile, the following handling procedures are recommended to maintain compound integrity:

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). While thermally stable, the ester is susceptible to moisture.[1][3]

-

Desiccation: The hygroscopic nature of the free hydroxyl group requires that the container be tightly sealed and stored with desiccants.[1]

-

Formulation: Avoid basic excipients (e.g., Magnesium Stearate) which could catalyze ester hydrolysis.[1][2] Preferred excipients are neutral or slightly acidic.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41173, Bicyclo(2.2.2)octane-1,4-diol, monoacetate.[1][2] Retrieved from [Link][1][2]

-

Vertex Pharmaceuticals. Synthesis of bicyclo[2.2.2]octane derivatives.[1][2][4][3] WO2019075004A1.[1] (Contextual data on bridgehead ester synthesis and reactivity).

Sources

Conformational Analysis of Bicyclo[2.2.2]octane Systems: A Structural Paradigm in Modern Drug Design

Executive Summary

The drive to "escape from flatland" has fundamentally reshaped medicinal chemistry, pushing the industry away from over-reliance on two-dimensional planar aromatic rings toward three-dimensional,

This technical guide provides an in-depth analysis of the conformational dynamics of bicyclo[2.2.2]octane systems. By bridging fundamental physical chemistry with applied drug discovery, we establish a self-validating framework for analyzing BCO derivatives, understanding their

Structural and Conformational Dynamics of the BCO Core

The vs. Symmetry Debate

The unsubstituted bicyclo[2.2.2]octane molecule consists of three fused cyclohexane rings forced into boat conformations. In its idealized, highly symmetric state, the molecule adopts a

To alleviate this eclipsing interaction, the BCO core undergoes a slight structural twist around its

Rotational Barriers in the Solid State

When integrated into larger molecular frameworks—such as metal-organic frameworks (MOFs) or crystalline active pharmaceutical ingredients (APIs)—the rotational and twisting dynamics of the BCO core are heavily influenced by the surrounding crystal lattice. Because the BCO cage lacks

Quantitative Comparison of para-Phenyl Bioisosteres

Understanding the geometric parameters of BCO is critical when deploying it as a bioisostere. The table below summarizes the quantitative structural data comparing BCO to benzene and other prominent 3D bioisosteres.

| Structural Motif | Dimensionality | Fraction | Bridgehead Distance (Å) | Relative Length vs. p-Ph | Typical Rotational Barrier |

| Benzene (p-Ph) | 2D | 0.0 | 2.79 Å | 100% | Rigid (High barrier) |

| Cubane (CUB) | 3D | 1.0 | 2.72 Å | 96% | Rigid |

| Bicyclo[2.2.2]octane (BCO) | 3D | 1.0 | 2.60 Å | 94% | ~0.1 - 2.0 kcal/mol |

| Bicyclo[1.1.1]pentane (BCP) | 3D | 1.0 | 1.85 Å | 65% | Rigid |

Data synthesized from crystallographic databases and bioisostere evaluations [1, 2].

BCO as a para-Phenyl Bioisostere in Drug Discovery

The integration of BCO into drug scaffolds is not merely a structural novelty; it is a calculated intervention to rescue failing pharmacokinetic profiles. High aromatic ring counts are notoriously correlated with poor aqueous solubility, high lipophilicity, off-target serum albumin binding, and severe hERG/CYP450 liabilities [1].

By replacing a para-substituted phenyl ring with a 1,4-disubstituted BCO core, medicinal chemists achieve a near-perfect geometric mimic (2.60 Å vs 2.79 Å) while maximizing the

Logical pathway illustrating the pharmacokinetic benefits of replacing a 2D phenyl ring with a 3D BCO.

Self-Validating Protocol for BCO Conformational Analysis

Because the rotational barrier of the BCO core is frequently below the thermal energy threshold at 298 K, standard solution-state NMR yields a time-averaged

Causality in Experimental Design

-

Why Solid-State NMR (SSNMR)? Solution-state NMR cannot freeze the

fluxionality due to solvent interactions and thermal energy. SSNMR (specifically -

Why DFT PES Scanning? X-ray crystallography often shows a disordered BCO core due to the 50:50 occupancy of the two degenerate

twists. Density Functional Theory (DFT) is required to calculate the exact energy difference between the eclipsed (

Multidisciplinary workflow for the conformational validation of bicyclo[2.2.2]octane systems.

Step-by-Step Methodology

Phase 1: Solid-State Crystallographic Assessment

-

Grow single crystals of the BCO derivative using slow evaporation from a non-coordinating solvent (e.g., hexane/dichloromethane) to minimize solvent-lattice inclusion.

-

Acquire X-ray diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal ellipsoids.

-

Validation Check: Analyze the electron density map for the methylene carbons. A continuous torus of electron density or a split-position model (50:50 occupancy) confirms the presence of the low-barrier

twist.

Phase 2: Solid-State NMR (CPMAS) Dynamics

-

Pack the crystalline sample into a zirconia rotor under an inert atmosphere.

-

Perform Variable-Temperature (VT)

H- -

Measure the spin-lattice relaxation time (

) at each temperature increment. -

Data Extraction: Plot

versus

Phase 3: DFT Computational Validation

-

Construct the in silico model of the BCO derivative using the crystallographic coordinates as the starting geometry.

-

Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle (C-C-C-C twist) using the B3LYP/6-311+G(d,p) level of theory with Grimme's D3 dispersion correction (to account for intramolecular van der Waals interactions).

-

Identify the global minimum (

) and the transition state ( -

Self-Validation: Calculate the theoretical energy barrier (

). If the DFT-calculated barrier aligns with the SSNMR-derived

Conclusion

The bicyclo[2.2.2]octane system is a masterpiece of molecular architecture. Its ability to act as a highly effective 3D bioisostere for the para-phenyl ring stems directly from its unique conformational fluxionality. By understanding the subtle interplay between the eclipsed

References

- Bicyclo[2.2.

- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry - ACS Publications URL

- 2-Oxabicyclo[2.2.

- Intramolecular Motions in Bicyclo[2.2.

- Proceedings of the National Academy of Sciences (PNAS)

Methodological & Application

Application Note: Selective Monoacetylation of Bicyclo[2.2.2]octane-1,4-diol

Abstract

The selective mono-functionalization of symmetric diols is a classic challenge in organic synthesis, compounded here by the steric hindrance of the bridgehead tertiary alcohols in Bicyclo[2.2.2]octane-1,4-diol (1) . This application note details two protocols for the synthesis of 4-acetoxybicyclo[2.2.2]octan-1-ol (2) . While standard stoichiometric control (Protocol A) yields a statistical mixture, the recommended Silica-Supported Surface Mediation (Protocol B) significantly enhances selectivity for the mono-acetate by suppressing the second acetylation event. This guide provides step-by-step methodology, purification strategies, and mechanistic insights for drug development professionals utilizing this scaffold as a benzene bioisostere.

Introduction & Strategic Analysis

The Challenge: Symmetry and Sterics

Bicyclo[2.2.2]octane-1,4-diol possesses

Statistical vs. Kinetic Control

In a homogeneous solution, the reaction of a symmetric diol with 1.0 equivalent of acetylating agent typically follows a binomial distribution:

-

~25% Unreacted Diol

-

~50% Mono-acetate (Target)

-

~25% Di-acetate (Over-reaction)

To break this statistical barrier without using large excesses of starting material, we utilize heterogeneous catalysis (Protocol B). By adsorbing the diol onto a silica surface, the rotation and accessibility of the molecule are restricted. Once a hydroxyl group reacts, the local environment changes, often reducing the affinity of the mono-ester for the catalytic sites or sterically shielding the second hydroxyl, thereby enhancing selectivity.

Mechanistic Pathway & Workflow

Figure 1: Reaction pathway illustrating the sequential acetylation. Protocol B aims to maximize the k1/k2 ratio via surface mediation.

Experimental Protocols

Reagents and Equipment

-

Substrate: Bicyclo[2.2.2]octane-1,4-diol (CAS: 1194-44-1).

-

Reagents: Acetic Anhydride (

), Acetyl Chloride ( -

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Hexane, Ethyl Acetate.

Protocol A: Solution Phase (Standard Baseline)

Best for: Rapid synthesis where yield is less critical than speed, or if silica support is unavailable.

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (7.0 mmol) of Bicyclo[2.2.2]octane-1,4-diol in 20 mL of dry THF . (Note: Solubility in DCM is poor; THF or DMF is required).

-

Catalyst Addition: Add 2.0 mL (14 mmol) of Triethylamine and 85 mg (0.7 mmol, 10 mol%) of DMAP.

-

Expert Note: 10 mol% DMAP is higher than standard (1-5%) but necessary to activate the bulky bridgehead alcohol.

-

-

Acetylation: Cool to 0°C. Add 0.66 mL (7.0 mmol, 1.0 eq) of Acetic Anhydride dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Outcome: Expect a crude oil containing ~50% Mono-acetate. Proceed immediately to purification.

Protocol B: Silica-Supported Acetylation (Recommended)

Best for: High selectivity and maximizing yield of the mono-species.

-

Adsorption:

-

Dissolve 1.0 g (7.0 mmol) of diol in 10 mL THF .

-

Add 5.0 g of activated Silica Gel (dried at 120°C).

-

Concentrate under reduced pressure (Rotavap) until a free-flowing powder is obtained. The diol is now physically adsorbed onto the silica surface.

-

-

Reaction Slurry:

-

Suspend the diol-silica powder in 30 mL of dry DCM (Dichloromethane) in a round-bottom flask.

-

Add 0.55 mL (7.7 mmol, 1.1 eq) of Acetyl Chloride.

-

Note: No base is added initially; the silica acts as a mild acid scavenger and surface mediator.

-

-

Reflux: Heat the slurry to gentle reflux (40°C) for 12-24 hours. The heterogeneous nature slows the reaction, allowing for better kinetic differentiation between the diol and the mono-acetate.

-

Desorption:

-

Concentration: Evaporate the filtrate to obtain the crude product.

Purification & Characterization

Separation is critical due to the polarity differences.

TLC Conditions:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate / Hexane (1:1).[3]

-

Visualization:

stain (UV inactive).-

Rf ~0.1: Unreacted Diol (Bottom)

-

Rf ~0.4: Mono-acetate (Target)

-

Rf ~0.7: Di-acetate (Top)

-

Flash Chromatography Protocol:

-

Load crude material (dry load on silica recommended).

-

Elute with Hexane/EtOAc Gradient :

-

0-20% EtOAc: Elutes Di-acetate.

-

30-60% EtOAc: Elutes Mono-acetate .

-

80-100% EtOAc: Recovers unreacted Diol (can be recycled).

-

Characterization Data (Expected):

-

NMR (400 MHz,

-

2.01 (s, 3H,

-

1.60-2.10 (m, 12H, bicyclic

-

2.01 (s, 3H,

-

MS (ESI):

-

Calc for

: 184.11. -

Found

: 185.1 or

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion (<20%) | Steric bulk of bridgehead. | Increase DMAP to 20 mol% or switch to Acetyl Chloride (more reactive). |

| High Di-acetate formation | Excess reagent or too fast addition. | Use Protocol B (Silica). Ensure strict 1.0 eq stoichiometry. |

| Poor Solubility | Highly crystalline lattice of diol. | Use THF or DMF as solvent. Avoid pure DCM for the initial dissolution step. |

| Product "Oils Out" | Common for bicyclic esters. | Triturate with cold pentane or hexane to induce crystallization. |

References

-

General Reactivity of Bicyclo[2.2.

- Selective Acylation of Symmetric Diols (Silica Method): Reference: Nishiguchi, T., et al. "Selective Monoacetylation of Symmetrical Diols... Using HY-Zeolite." Journal of Organic Chemistry (Adapted methodology for heterogeneous catalysis). See also: Ogawa, H., et al. "Selective monoacylation of symmetrical diols catalyzed by silica gel-supported metallic sulfates." J. Chem. Soc., Perkin Trans. 1 (1998).

-

Bridgehead Functionalization

-

Reference: Kopecky, J., et al. "The synthesis of 1,4-dihydroxy- and 1,4-dihalogenobicyclo[2.2.2]octanes." Tetrahedron Letters 8.40 (1967): 3889-3891. Link

-

-

Patent Precedent (Diacetate/Monoacetate)

-

Reference: "Synthesis of bicyclo[2.2.2]octane derivatives." WO2019075004A1. Link

-

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for Bicyclo[2.2.2]octane-1,4-diol and Acetyl Chloride before handling.

Sources

Technical Application Note: Selective Mono-Acetylation of Bicyclo[2.2.2]octane-1,4-diol

Abstract

This application note details a robust protocol for the desymmetrization of Bicyclo[2.2.2]octane-1,4-diol (1) to synthesize its monoacetate derivative, 4-acetoxybicyclo[2.2.2]octan-1-ol (2). The synthesis of mono-protected symmetrical diols presents a classic statistical challenge in organic chemistry. This guide utilizes a stoichiometric control strategy facilitated by 4-Dimethylaminopyridine (DMAP) catalysis to overcome the steric hindrance of the tertiary bridgehead hydroxyl groups. The protocol includes a self-validating purification workflow to isolate the target monoacetate from unreacted diol and the over-acetylated byproduct, 1,4-diacetoxybicyclo[2.2.2]octane (3).

Scientific Background & Mechanistic Insight

The Challenge of Bridgehead Functionalization

The starting material, Bicyclo[2.2.2]octane-1,4-diol, possesses

-

Steric Hindrance: Bridgehead carbons are sterically shielded by the bicyclic cage, reducing the rate of nucleophilic attack on acylating agents compared to primary or secondary alcohols.

-

Electronic Factors: Unlike standard tertiary alcohols, bridgehead alcohols cannot undergo elimination to form alkenes (Bredt's Rule) easily, nor can they invert configuration (

is impossible). -

Symmetry Breaking: Achieving mono-acetylation requires kinetic control where the reaction is stopped before the second hydroxyl group reacts. Because the electronic environment of the distal hydroxyl changes only slightly upon acetylation of the first, the reaction rates

(diol

Catalytic Strategy

To drive the reaction under mild conditions without forcing conditions that favor di-acetylation, we employ DMAP as a nucleophilic catalyst.

-

Mechanism: DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is more electrophilic than the anhydride itself and less sensitive to the steric bulk of the bridgehead alcohol.

-

Stoichiometry: We use a limiting amount of acetic anhydride (0.95 equivalents relative to diol) to statistically favor the mono-product and leave unreacted diol, which is easier to separate than the diacetate.

Experimental Protocol

Materials & Reagents

| Component | Role | Specs / Equiv. |

| Bicyclo[2.2.2]octane-1,4-diol | Substrate | 1.0 equiv.[1] (e.g., 1.42 g, 10 mmol) |

| Acetic Anhydride ( | Reagent | 0.95 equiv. (e.g., 0.90 mL, 9.5 mmol) |

| Pyridine | Solvent/Base | 10-15 mL (Excess) |

| DMAP | Catalyst | 0.05 equiv. (5 mol%) |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

| HCl (1M) | Wash Solution | Aqueous |

Step-by-Step Methodology

Step 1: Solubilization

-

In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge Bicyclo[2.2.2]octane-1,4-diol (10 mmol).

-

Add Pyridine (12 mL). The diol has a high melting point (~280°C) and may be sparingly soluble.

-

Add DMAP (0.5 mmol).

-

Stir at room temperature (25°C) for 10 minutes. If the diol does not fully dissolve, gently warm to 40°C until a clear solution is obtained, then cool back to room temperature. Note: Homogeneity is critical for controlling stoichiometry.

Step 2: Controlled Acetylation

-

Prepare a solution of Acetic Anhydride (9.5 mmol) in 2 mL of Pyridine.

-

Add the

solution dropwise to the stirring diol solution over a period of 30 minutes . Slow addition prevents local high concentrations of reagent that favor di-acetylation. -

Stir the reaction mixture at room temperature for 4–6 hours .

-

Monitoring: Monitor by TLC (Eluent: 100% EtOAc or EtOAc/Hexane 4:1).

Step 3: Workup

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of Pyridine. (Azeotrope with toluene if necessary).

-

Redissolve the residue in DCM (50 mL).

-

Wash the organic phase with 1M HCl (2 x 30 mL) to remove residual pyridine and DMAP. Check aqueous layer pH to ensure it is acidic.

-

Wash with Saturated

(30 mL) to neutralize any acetic acid. -

Wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate to yield the crude semi-solid.

Step 4: Purification

-

Column Chromatography: Pack a silica gel column.

-

Gradient Elution:

-

Start with Hexane:EtOAc (4:1) to elute the non-polar Diacetate byproduct.

-

Increase polarity to Hexane:EtOAc (1:1) to elute the Target Monoacetate .

-

Flush with 100% EtOAc (or 10% MeOH in DCM) to recover unreacted Diol (which can be recycled).

-

-

Validation: Evaporate fractions containing the middle spot. The product is typically a white waxy solid or viscous oil.

Visualization of Workflow

Caption: Logical workflow for the desymmetrization and purification of bicyclo[2.2.2]octane-1,4-diol.

Data Analysis & Characterization

The following table summarizes the expected physical and spectroscopic differences between the species to assist in identification.

| Property | Starting Diol | Target Monoacetate | Diacetate Byproduct |

| Formula | |||

| Symmetry | High ( | Broken ( | High |

| TLC ( | ~0.1 (Polar) | ~0.4 (Medium) | ~0.7 (Non-polar) |

| None | Singlet ~2.0 ppm (3H) | Singlet ~2.0 ppm (6H) | |

| 1.6-1.8 ppm (Multiplet) | Split signals (Alpha vs Beta) | 1.9-2.1 ppm (Shifted) | |

| Solubility (DCM) | Poor | Good | Excellent |

Self-Validating Check:

-

NMR Integration: In the monoacetate, the ratio of the acetate methyl singlet (~2.0 ppm) to the cage protons (12H total) should be 3:12 (or 1:4) .

-

Symmetry Check: The diol and diacetate will show simpler

NMR spectra due to symmetry. The monoacetate will show a distinct splitting of the bridgehead carbons (one carrying -OH, one carrying -OAc).

Troubleshooting

-

Issue: Low Conversion.

-

Cause: Bridgehead sterics are significant.

-

Fix: Increase DMAP load to 10 mol% or gently heat to 40°C. Do not exceed 50°C to avoid di-acetylation.

-

-

Issue: Product "Oils Out" during crystallization.

-

Fix: The monoacetate is often a waxy solid. Rely on column chromatography rather than recrystallization for the first purification.

-

-

Issue: Poor Solubility of Diol.

-

Fix: If pyridine alone fails to dissolve the diol, use a mixture of Pyridine/DMSO (10:1), though this complicates the aqueous workup (requires extensive water washing).

-

References

-

Preparation of Bicyclo[2.2.2]octane derivatives. (Describes the industrial synthesis and properties of the monoacetate/diacetate mixtures). Google Patents. WO2019075004A1. Link

-

Bicyclo[2.2.2]octane-1,4-diol, monoacetate. (Chemical structure and identifier verification). PubChem. CID 41173. Link

-

Purification of Bicyclo[2.2.2]octane-1,4-diol. (Solubility and handling of the parent diol). BenchChem Technical Support. Link

-

Acetylation of tertiary alcohols. (Standard Steglich/DMAP protocols for hindered alcohols). Organic Chemistry Portal. Link

Sources

Bicyclo(2.2.2)octane-1,4-diol, monoacetate as a building block in organic synthesis

A Strategic Building Block for 3D-Rich Bioisosteres and Asymmetric Linkers

Executive Summary

Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS 54774-94-6) represents a critical "desymmetrized" intermediate in the synthesis of high-value pharmaceutical scaffolds. While the parent bicyclo[2.2.2]octane (BCO) core is a widely recognized bioisostere for para-phenyl rings and tert-butyl groups, its symmetric nature poses synthetic challenges when distinct substituents are required at the 1- and 4-positions.

This guide details the utility of the monoacetate derivative as a gateway to asymmetric 1,4-disubstituted BCOs . By masking one bridgehead hydroxyl as an acetate ester, researchers can selectively functionalize the remaining hydroxyl, enabling the sequential installation of diverse pharmacophores. This strategy is essential for Fragment-Based Drug Discovery (FBDD) and the design of PROTAC linkers where defined 3D geometry and solubility are paramount.

Physicochemical Profile & Bioisosterism[1][2][3][4]

The BCO core offers a high fraction of sp³ carbons (

Table 1: Comparative Properties

| Feature | p-Phenylene (-C₆H₄-) | Bicyclo[2.2.2]octane-1,4-diyl | Advantage of BCO |

| Geometry | Planar (2D) | Rigid Cage (3D) | Escapes "Flatland"; defined exit vectors.[1] |

| Bridgehead Dist. | ~2.8 Å | ~2.6 Å | Geometrically similar; excellent spatial mimic.[1] |

| Electronic Character | Electron-rich ( | Aliphatic ( | No |

| Solubility | Low (Lipophilic) | Moderate to High | Improved water solubility (logP modulation). |

| Metabolic Stability | Prone to oxidation (CYP450) | Inert Bridgeheads | Resists oxidative metabolism. |

Synthesis Protocol: Statistical Desymmetrization

Note: Direct commercial availability of the monoacetate can be sporadic. The most reliable route is the statistical desymmetrization of the commercially available Bicyclo[2.2.2]octane-1,4-diol.

Objective

To synthesize Bicyclo[2.2.2]octane-1,4-diol, monoacetate from the parent diol via controlled acetylation.

Reagents

-

Starting Material: Bicyclo[2.2.2]octane-1,4-diol (1.0 eq)[1]

-

Reagent: Acetic Anhydride (Ac₂O) (1.0 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Base/Solvent: Pyridine (5.0 eq) or Triethylamine/DCM

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Bicyclo[2.2.2]octane-1,4-diol (10 mmol) in anhydrous DCM (50 mL). Add Pyridine (50 mmol) and DMAP (0.5 mmol).

-

Addition: Cool the suspension to 0°C. Add Acetic Anhydride (10 mmol) dropwise over 20 minutes. Crucial: Slow addition favors the mono-product over the di-acetate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension should clear as the more soluble acetate forms.

-

Monitoring: Check reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexanes). Staining with PMA (Phosphomolybdic Acid) is required as the BCO core is not UV active.

-

R_f (Diacetate): ~0.7[2]

-

R_f (Monoacetate): ~0.4

-

R_f (Diol): ~0.1

-

-

Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude residue will contain a statistical mixture (~25% Diol, ~50% Mono, ~25% Diacetate). Purify via silica gel flash chromatography (Gradient: 10%

60% EtOAc in Hexanes).-

Yield: Typically 40–50% of the desired monoacetate (theoretical max is 50% without recycling). Unreacted diol can be recycled.

-

Strategic Reactivity & Functionalization

The monoacetate serves as a pivot point. The free hydroxyl group is a tertiary alcohol at a bridgehead position. It is sterically hindered and cannot be oxidized to a carbonyl without breaking the cage. Its reactivity is dominated by S_N1-type substitutions or radical pathways.

Workflow Visualization

The following diagram illustrates the desymmetrization logic and downstream transformations.

Caption: Desymmetrization of BCO-1,4-diol allows for independent modification of bridgehead positions. The monoacetate is the key divergence point.

Key Transformations for the Free Hydroxyl (-OH)

-

Halogenation (Activation):

-

Reaction: Treatment with Thionyl Chloride (SOCl₂) or PBr₃.

-

Mechanism:[2][3][4] S_N1. The bridgehead carbocation is relatively stable due to cage relaxation, though S_N2 is impossible (backside attack blocked).

-

Application: The resulting chloride/bromide is a versatile electrophile for Grignard formation or radical cross-coupling.

-

-

Ritter Reaction (Amination):

-

Reaction: Treatment with acetonitrile (or HCN equivalent) and H₂SO₄.

-

Product: 1-Acetamido-4-acetoxy-BCO.

-

Utility: Hydrolysis yields the 1-amino-4-hydroxy-BCO , a crucial scaffold for peptide mimetics.

-

-

Etherification:

-

Reaction: NaH + Alkyl Halide.

-

Note: Requires forcing conditions due to steric bulk of the bridgehead.

-

Application Case Studies

Case A: Peptide Isosteres (Proline/Phenyl Replacement)

In the design of protease inhibitors, replacing a Phenyl-Glycine motif with a BCO scaffold can improve potency.

-

Protocol: Start with BCO Monoacetate

Convert free OH to Amine (Ritter) -

Result: A rigid, non-planar amino acid analogue (4-aminobicyclo[2.2.2]octane-1-carboxylic acid).

Case B: Molecular Rotors and Materials

BCO derivatives are used as stators in molecular machines. The monoacetate allows the attachment of a "axle" (e.g., an alkyne via the activated halide) on one side while keeping the other side protected for later surface attachment.

Troubleshooting & Tips

-

Visualization: BCO compounds are often UV-inactive. Always use PMA, Anisaldehyde, or Iodine stains for TLC.

-

Solubility: The diol is very polar and sparingly soluble in DCM/Chloroform. The monoacetate is significantly more soluble in organic solvents, facilitating easier handling.

-

Purification: If separation of Mono/Di-acetate is difficult, use a gradient of Acetone/Hexane, which often provides better resolution for polar aliphatic alcohols than EtOAc/Hexane.

References

- Synthesis and Properties of Bridgehead-Functionalized Bicyclo[2.2.2]octanes.Journal of Organic Chemistry. (Describes the fundamental reactivity of bridgehead centers).

-

Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. PharmaBlock Whitepaper. Link

-

Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. Organic Chemistry Frontiers. Link

-

2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (Comparative study including BCO). Link

-

PubChem Compound Summary: Bicyclo[2.2.2]octane-1,4-diol, monoacetate. National Library of Medicine. Link

Sources

Application of Bicyclo(2.2.2)octane-1,4-diol, monoacetate in drug discovery

The following Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for drug discovery professionals.

Unlocking 3D Space: A Desymmetrized Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) represents a strategic "gateway" molecule. Unlike its symmetric parent (the 1,4-diol), the monoacetate is desymmetrized , possessing two distinct orthogonal handles: a free hydroxyl group and a protected acetate ester.

This unique asymmetry allows medicinal chemists to sequentially functionalize the bridgehead positions, creating linear, rigid, and metabolically stable linkers ideal for PROTACs , molecular glues , and bioisosteric replacements of para-phenylene rings.

Technical Profile & Structural Advantages

| Property | Specification | Drug Discovery Impact |

| Structure | Rigid, Bicyclic, Aliphatic | Defined exit vectors (180°) mimic p-phenylene but with 3D character. |

| Fsp³ Score | 1.0 (High) | Increases solubility and reduces non-specific binding compared to aromatics. |

| Metabolic Stability | High | Bridgehead carbons are resistant to CYP450 oxidation; no aromatic ring to epoxidize. |

| Lipophilicity | Moderate | Modulates LogP without adding excessive molecular weight. |

| Geometry | Distance: ~2.6 Å (Bridgehead) | Slightly shorter than p-phenylene (~2.8 Å), allowing precise spatial tuning. |

Strategic Application: The Power of Desymmetrization

The primary challenge with Bicyclo[2.2.2]octane-1,4-diol is its symmetry. Reacting the diol typically yields mixtures of unreacted, mono-, and di-substituted products. The monoacetate resolves this by providing a pre-differentiated scaffold.

Core Workflow: Heterobifunctional Linker Synthesis

The monoacetate allows for an A-B functionalization strategy :

-

Step 1 (Handle A): Reaction of the free hydroxyl (e.g., to a carbamate, ether, or mesylate).

-

Step 2 (Deprotection): Hydrolysis of the acetate group to reveal the second hydroxyl.

-

Step 3 (Handle B): Reaction of the second hydroxyl with a different pharmacophore.

Figure 1: The strategic workflow for utilizing Bicyclo[2.2.2]octane-1,4-diol, monoacetate to generate heterobifunctional ligands.

Detailed Experimental Protocols

Protocol A: Synthesis of the Monoacetate (Statistical Desymmetrization)

Use this protocol if you possess the 1,4-diol and need to generate the monoacetate in-house.

Reagents:

-

Bicyclo[2.2.2]octane-1,4-diol (1.0 equiv)[1]

-

Acetic Anhydride (1.0 equiv)

-

Pyridine (solvent/base)

-

DMAP (Catalytic, 0.05 equiv)

Procedure:

-

Dissolution: Dissolve 10 mmol of Bicyclo[2.2.2]octane-1,4-diol in 20 mL of anhydrous pyridine.

-

Addition: Cool to 0°C. Add acetic anhydride (10 mmol) dropwise over 30 minutes. The slow addition is crucial to maximize the statistical distribution towards the mono-product.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the pyridine under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Elution Order: Diacetate (fastest) -> Monoacetate (Target) -> Unreacted Diol (slowest).

-

Expected Yield: ~40-50% (Statistical max is 50%).

-

Protocol B: Converting Monoacetate to a PROTAC Linker (Carbamate/Ether Route)

This protocol demonstrates converting the free -OH to a carbamate (Handle A) and the Acetate to an ether (Handle B).

Phase 1: Carbamate Formation (Handle A)

-

Setup: Dissolve Monoacetate (1.0 equiv) in DCM.

-

Activation: Add 4-Nitrophenyl chloroformate (1.2 equiv) and Pyridine (1.5 equiv) at 0°C. Stir for 4 hours.

-

Coupling: Add the amine-containing Ligand A (e.g., Lenalidomide derivative) (1.1 equiv) and DIPEA (2.0 equiv). Stir overnight at RT.

-

Result: Formation of Ligand A-NH-C(O)O-BCO-OAc.

Phase 2: Acetate Hydrolysis

-

Hydrolysis: Dissolve the intermediate from Phase 1 in THF/MeOH/Water (3:1:1).

-

Reagent: Add LiOH.H₂O (2.0 equiv). Stir at RT for 2 hours. Note: Monitor closely to avoid hydrolyzing the carbamate; carbamates are generally stable to mild basic hydrolysis compared to esters.

-

Workup: Neutralize with 1M HCl, extract with EtOAc.

Phase 3: Ether Formation (Handle B) Since bridgehead alcohols are sterically hindered, standard Williamson ether synthesis can be sluggish. Silver-mediated alkylation is recommended.

-

Reagents: Dissolve the Phase 2 product (Free -OH) in dry DMF.

-

Coupling: Add Alkyl Halide (Ligand B-Linker-Br) (3.0 equiv) and Ag₂O (1.5 equiv).

-

Conditions: Stir at 60°C for 24-48 hours.

-

Result: Ligand A-NH-C(O)O-BCO-O-Linker-Ligand B.

Critical Considerations & Troubleshooting

-

Reactivity: Bridgehead hydroxyls are tertiary but cannot undergo elimination (Bredt’s Rule prevents double bond formation at the bridgehead). This makes them chemically robust but nucleophilically sluggish.

-

Leaving Groups: Do not attempt simple S_N2 displacement at the bridgehead carbon (e.g., converting -OH to -Br and displacing with an amine). Backside attack is geometrically impossible.

-

Solution: Use radical chemistry or form bonds through the oxygen (ethers, esters, carbamates).

-

-

Solubility: The monoacetate is a solid. If solubility in DCM is poor, use THF or a DCM/MeOH mixture.

References

-

PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring."[1] PharmaBlock Whitepapers.[1] Link

-

Levterov, V. V., et al. (2024).[2][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Enamine Bioisostere Reports. Link

-

Lemouchi, C., et al. (2013).[3] "Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization." Beilstein Journal of Organic Chemistry, 9, 1367–1373. Link

-

BenchChem. "Purification and Solubility of Bicyclo[2.2.2]octane-1,4-diol." Technical Support Center. Link

-

PubChem. "Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CID 41173)."[4] National Library of Medicine. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Bicyclo[2.2.2]octene Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoenzymatic desymmetrization, biocatalyst optimization, and self-validating kinetic resolution protocols.

Introduction & Strategic Importance

Bicyclo[2.2.2]octene derivatives are highly rigid, bridged carbocycles that serve as privileged scaffolds in advanced organic synthesis. They are essential precursors for highly functionalized natural products, such as the complex terpenoid ryanodine[1], and act as foundational building blocks for

However, the symmetric nature of the bicyclo[2.2.2]octene core makes chemical desymmetrization challenging. Enzymatic kinetic resolution (EKR) using lipases has emerged as the most robust, scalable, and highly enantioselective method to access homochiral bicyclic alcohols and acetates[3]. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows required to achieve >99% enantiomeric excess (

Mechanistic Rationale & Biocatalyst Selection

The success of a kinetic resolution relies on the differential transition-state energies when a chiral enzyme interacts with a racemic substrate.

-

Biocatalyst Selection: Immobilized lipases, particularly Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) and Lipase A (CAL-A), possess deep, hydrophobic binding pockets that perfectly accommodate the bulky, bridged stereocenter of bicyclo[2.2.2]octenes[2][4]. The enzyme's stereospecific funnel strongly favors the acylation of the

-enantiomer (following Kazlauskas' rule). -

Acyl Donor Causality: Transesterification is inherently an equilibrium process. To drive the reaction to completion, vinyl acetate is utilized as the acyl donor[5]. The leaving group, vinyl alcohol, immediately tautomerizes into acetaldehyde. This irreversible tautomerization eliminates product inhibition and prevents the reverse reaction, ensuring strict kinetic control.

-

Solvent Causality: The reaction is performed in strictly anhydrous, non-polar organic solvents (e.g., hexane or diisopropyl ether). Non-polar media preserve the essential micro-hydration shell around the enzyme—locking it in its active conformation—while preventing competitive hydrolysis of the acyl-enzyme intermediate by bulk water[5].

Caption: Workflow of the lipase-mediated kinetic resolution of bicyclo[2.2.2]octene derivatives.

Experimental Protocols

The following protocol describes a self-validating system for the kinetic resolution of a representative racemic bicyclo[2.2.2]octen-2-ol.

Protocol A: Preparation of the Anhydrous Reaction System

-

Substrate Preparation: Dissolve 10.0 mmol of racemic bicyclo[2.2.2]octen-2-ol in 50 mL of anhydrous hexane (HPLC grade, stored over 3Å molecular sieves).

-

Acyl Donor Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate. Note: Excess acyl donor ensures pseudo-first-order kinetics regarding the substrate.

-

Biocatalyst Loading: Introduce 50 mg of immobilized CAL-B (Novozym 435) per mmol of substrate (total 500 mg). The immobilization on macroporous acrylic resin allows for easy recovery and prevents enzyme aggregation.

Protocol B: Lipase-Catalyzed Kinetic Resolution

-

Incubation: Place the reaction vessel in an orbital shaker set to 30 °C at 150 rpm. Causality: Magnetic stirring is strictly prohibited as the stir bar will mechanically grind and destroy the immobilized resin beads, leading to loss of enzyme activity.

-

Reaction Monitoring (Critical Step): In a kinetic resolution, the theoretical maximum yield of a single enantiomer is 50%. If the reaction proceeds past 50% conversion, the enzyme will begin acylating the slower-reacting enantiomer, destroying the

of the product. -

Sampling: Withdraw 50 µL aliquots every 2 hours. Dilute with 950 µL of hexane, filter through a 0.2 µm PTFE syringe filter, and analyze via chiral GC or HPLC to monitor the

of both the substrate (

Protocol C: Reaction Termination, Separation, and Self-Validation

-

Termination: Once the conversion (

) reaches exactly 49-50% (typically 12-16 hours), terminate the reaction by vacuum filtration through a sintered glass funnel to remove the CAL-B beads. Wash the beads with cold hexane for future recycling. -

Chromatographic Separation: Concentrate the filtrate under reduced pressure. Separate the highly non-polar enantiopure acetate from the more polar unreacted alcohol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Validation: Calculate the Enantiomeric Ratio (

-value) to validate the system's efficiency (See Section 5).

Catalytic Cycle & Kinetic Control

Understanding the enzymatic mechanism is crucial for troubleshooting. The catalytic triad (Ser-His-Asp) of the lipase attacks the carbonyl carbon of vinyl acetate, forming the acyl-enzyme intermediate. The rigid bicyclo[2.2.2]octene alcohol then acts as the nucleophile. The spatial constraints of the enzyme's binding pocket dictate that only one stereofacial approach is energetically viable[2].

Caption: Catalytic cycle of CAL-B showing irreversible acylation driven by acetaldehyde release.

Quantitative Data & Biocatalyst Screening

To ensure a self-validating protocol, the Enantiomeric Ratio (

Self-Validation Equation (Kagan's Equation):

Table 1: Biocatalyst Screening for Bicyclo[2.2.2]octene Resolution

| Biocatalyst | Solvent | Acyl Donor | Temp (°C) | Time (h) | Conv. ( | |||

| CAL-B (Novozym 435) | Hexane | Vinyl Acetate | 30 | 12 | 49.5 | >99 | >99 | >200 |

| CAL-A | Isooctane | Vinyl Butyrate | 40 | 5 | 45.0 | 81 | 99 | >150 |

| Lipase PS | DIPE | Vinyl Acetate | 30 | 24 | 45.0 | 82 | 98 | 45 |

| PPL | THF | Vinyl Acetate | 30 | 48 | 15.0 | 17 | 95 | 12 |

Data Interpretation: CAL-B in hexane provides the optimal thermodynamic environment, achieving near-perfect resolution. CAL-A provides a faster reaction rate (5 hours) with excellent product

Troubleshooting & Quality Control

-

Low Conversion Rates: If conversion stalls below 30%, the enzyme may be inhibited by trace moisture in the solvent (causing hydrolysis of vinyl acetate instead of transesterification) or by acetaldehyde accumulation. Ensure solvents are strictly anhydrous and consider conducting the reaction in an open flask (with a drying tube) to allow volatile acetaldehyde to escape.

-

Poor Enantiomeric Excess (

): If the product

References

-

Iwatsu, M., Urabe, D., & Inoue, M. (2010). Asymmetric syntheses of highly functionalized bicyclo[2.2.2]octene derivatives. Heterocycles. 1

-

Luo, Y., & Carnell, A. J. (2010). A Practical Chemo-enzymatic Synthesis of Homochiral Bicyclo[2.2.2]octane-2,5-dione. The Journal of Organic Chemistry. 2

-

Janssen, A. J. M. Enzymatic Resolution of Primary and Secondary Alcohols in Organic Media. Radboud University. 5

-

Brenna, E., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules. 3

-

SciELO. Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. J. Braz. Chem. Soc.4

Sources

Strategic Synthesis of the Bicyclo[2.2.2]octane Core via the Diels-Alder Reaction: An Application Guide for Medicinal Chemistry

Introduction: The Value of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of modern drug development, moving beyond "flat" two-dimensional aromatic structures is a critical strategy for improving the efficacy, selectivity, and physicochemical properties of therapeutic candidates. The bicyclo[2.2.2]octane core, a rigid and well-defined three-dimensional scaffold, has emerged as a valuable building block for this purpose. Its unique conformational rigidity allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is found in a variety of complex natural products and has been successfully employed as a bioisostere for phenyl rings, often improving properties such as aqueous solubility and metabolic stability.

The most powerful and versatile method for constructing the bicyclo[2.2.2]octane framework is the Nobel Prize-winning Diels-Alder reaction.[1] This [4+2] cycloaddition provides a direct route to this complex architecture with excellent control over stereochemistry.[2] This guide provides an in-depth exploration of the mechanistic principles of the Diels-Alder reaction for synthesizing the bicyclo[2.2.2]octane core and offers detailed, field-proven protocols for its practical application in a research setting.

Part 1: Mechanistic Principles of the Bicyclo[2.2.2]octane Synthesis

The Diels-Alder reaction is a concerted, pericyclic reaction where a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring.[1] Understanding the key factors that govern this reaction is paramount for successfully synthesizing the bicyclo[2.2.2]octane core.

The Key Players: Diene and Dienophile

-

The Diene: For the synthesis of the bicyclo[2.2.2]octane system, 1,3-cyclohexadiene is the archetypal diene. A critical requirement for any diene in this reaction is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond.[3][4] This conformation is necessary to allow for the proper orbital overlap with the dienophile.[5] Cyclic dienes like 1,3-cyclohexadiene are exceptionally reactive because they are permanently "locked" in the required s-cis conformation.[6][7]

-

The Dienophile: The reactivity of the dienophile is greatly enhanced by the presence of electron-withdrawing groups (EWGs) conjugated with the double bond.[4][8] These groups make the dienophile's π system electron-poor, facilitating the reaction with the electron-rich diene. Common examples of highly reactive dienophiles include maleic anhydride, acrylates, and quinones.

Stereochemical Control: The Alder "Endo Rule"

When a cyclic diene reacts with a dienophile, two stereoisomeric products are possible: endo and exo. The Diels-Alder reaction, when performed under kinetic control (i.e., at lower temperatures), typically shows a strong preference for the formation of the endo product.[6][9] This phenomenon, known as the Alder "Endo Rule," is attributed to stabilizing "secondary orbital interactions."[10][11] In the endo transition state, the π system of the electron-withdrawing groups on the dienophile is positioned underneath the developing π bond of the newly forming six-membered ring, leading to a more stabilized transition state.[10][12]

Caption: Diels-Alder reaction mechanism forming the bicyclo[2.2.2]octane core.

Accelerating the Reaction: Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[1] The Lewis acid coordinates to the electron-withdrawing group (e.g., a carbonyl) on the dienophile. This coordination makes the dienophile even more electron-deficient, which accelerates the reaction.[13] Furthermore, catalysis can often increase the preference for the endo product and improve regioselectivity in reactions with unsymmetrical reactants.[14]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a foundational bicyclo[2.2.2]octane derivative.

Protocol 1: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride

This procedure details the classic and highly reliable reaction between 1,3-cyclohexadiene and maleic anhydride. It serves as an excellent entry point for constructing the bicyclo[2.2.2]octane core.

Materials and Reagents

| Reagent/Material | Quantity | Molar Eq. | Properties |

| Maleic Anhydride | 2.5 g | 1.0 | FW: 98.06 g/mol , Solid |

| 1,3-Cyclohexadiene | 2.5 mL | ~1.1 | FW: 80.13 g/mol , d=0.841 g/mL, Liquid |

| Toluene | 20 mL | - | Anhydrous solvent |

| Hexanes | ~50 mL | - | For washing/recrystallization |

| Round-bottom flask (50 mL) | 1 | - | Oven-dried |

| Reflux condenser | 1 | - | With drying tube (CaCl₂) |

| Magnetic stirrer and stir bar | 1 | - | |

| Filtration apparatus (Büchner) | 1 | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the bicyclo[2.2.2]octane adduct.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (2.5 g) and toluene (20 mL).

-

Reagent Addition: While stirring, add 1,3-cyclohexadiene (2.5 mL) to the flask.

-

Reaction: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture in an oil bath at 80°C with vigorous stirring. The solid maleic anhydride will dissolve as the reaction proceeds. Monitor the reaction for approximately 1-2 hours.

-

Product Precipitation: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. A white crystalline solid should precipitate. To maximize precipitation, cool the flask in an ice-water bath for an additional 15-20 minutes.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two portions of cold hexanes (~25 mL each) to remove any residual toluene and unreacted starting materials.

-

Drying and Characterization: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy. The expected product is a white crystalline solid with a melting point of 144-147°C.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general framework for a Lewis acid-catalyzed reaction, which is often necessary for less reactive diene/dienophile pairs or to enhance stereoselectivity.[2]

General Considerations:

-

Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

-

Temperature Control: The addition of the Lewis acid and the reaction itself are often performed at low temperatures (e.g., 0°C to -78°C) to control the reaction rate and selectivity.

Step-by-Step Procedure (General)

-

Inert Atmosphere Setup: Assemble and dry the reaction glassware (round-bottom flask, addition funnel if needed) and place it under a positive pressure of nitrogen or argon.

-

Solvent and Dienophile Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene) and the dienophile to the reaction flask.

-

Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.

-

Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂ or a solution of AlCl₃) to the stirred solution of the dienophile. Stir for 10-15 minutes to allow for complexation.

-

Diene Addition: Slowly add the diene (e.g., 1,3-cyclohexadiene) to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., water, saturated NaHCO₃ solution, or a pH 7 phosphate buffer) at low temperature.

-

Workup and Purification: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the product with an organic solvent, wash the combined organic layers (e.g., with brine), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Part 3: Characterization and Validation

The structure of the synthesized endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride from Protocol 1 can be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum will show characteristic signals for the vinylic protons of the double bond (~6.3-6.5 ppm), the bridgehead protons, and the protons adjacent to the anhydride functionality. The coupling patterns are complex but highly diagnostic for the bicyclic structure.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the carbonyl carbons of the anhydride (~170-175 ppm) and the sp² carbons of the double bond (~130-140 ppm).[15]

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an anhydride will be observed around 1780 cm⁻¹ and 1850 cm⁻¹.[16]

Conclusion

The Diels-Alder reaction is an indispensable tool for the synthesis of the bicyclo[2.2.2]octane core, a scaffold of increasing importance in medicinal chemistry. Its ability to rapidly generate molecular complexity with high stereochemical control makes it a cornerstone of modern organic synthesis. By understanding the core principles of diene conformation, dienophile activation, stereoselectivity, and Lewis acid catalysis, researchers can effectively leverage this reaction to create novel three-dimensional molecules for the development of next-generation therapeutics. The protocols provided herein offer a validated and reproducible pathway for accessing this valuable chemical architecture.

References

-

Chemistry Stack Exchange. (2014, December 8). Endo rule and stereoselectivity in the Diels-Alder reaction. [Link]

-

Reddit. (2019, January 21). Endo Rule for Diels-Alder? r/OrganicChemistry. [Link]

-

Lumen Learning. 13.5. The Diels-Alder reaction | Organic Chemistry II. [Link]

-

Oreate AI Blog. (2026, February 19). The Subtle Dance of Molecules: Unpacking the Endo Selectivity in Diels-Alder Reactions. [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. [Link]

-

MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

-

Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

-

JoVE. (2023, April 30). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. [Link]

-

Master Organic Chemistry. (2017, May 12). s-cis and s-trans Conformations of Dienes. [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

PubChem. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. [Link]

-

University of North Texas Digital Library. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

-

Preprints.org. (2024, January 3). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]

-

Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]

-

ResearchGate. (2025, August 6). Diels Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. [Link]

-

SpectraBase. endo-Bicyclo[11][11][11]oct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum. [Link]

-

Stenutz. endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. [Link]

-

Baar, M. R., & Wustholz, K. (2005). Diels–Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. Journal of Chemical Education, 82(9), 1393. [Link]

-

Taylor & Francis Online. (2008, April 23). Analysis of 1H and 13C{1H} NMR Spectral Parameters and Geometries of Three Isomeric Diphenylbicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Anhydrides. [Link]

-

U.S. Environmental Protection Agency. Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, cis-endo- Properties. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jove.com [jove.com]

- 6. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Baar MR, Wustholz K. Diels–Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide, J Chem Educ, 2005, 82, 1393. [sciepub.com]

- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. The Subtle Dance of Molecules: Unpacking the Endo Selectivity in Diels-Alder Reactions - Oreate AI Blog [oreateai.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 15. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

Protecting Group Strategies for Bicyclo[2.2.2]octane-1,4-diol: An In-Depth Guide for Synthetic Chemists

Introduction

Bicyclo[2.2.2]octane-1,4-diol is a rigid, symmetrical diol that serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure is often exploited to introduce conformational rigidity and to control the spatial orientation of functional groups in target molecules.[1][2] In the synthesis of complex molecules incorporating the bicyclo[2.2.2]octane scaffold, the selective protection and deprotection of its two hydroxyl groups is a critical and often challenging task. The inert nature of the bridgehead positions to nucleophilic substitution makes the functionalization of the hydroxyl groups a key synthetic handle.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for bicyclo[2.2.2]octane-1,4-diol. We will delve into the nuances of selective mono-protection versus di-protection, offering field-proven insights and detailed experimental protocols for the most common and effective protecting groups. The causality behind experimental choices will be explained to ensure that each protocol is a self-validating system.

Core Concepts in the Protection of a Symmetrical Diol

The primary challenge in the functionalization of bicyclo[2.2.2]octane-1,4-diol lies in achieving selective mono-protection due to the identical reactivity of the two hydroxyl groups. Statistical mixtures of the starting material, mono-protected, and di-protected products are often obtained. Strategies to favor mono-protection typically involve:

-

Using a sub-stoichiometric amount of the protecting group reagent.

-

Employing a large excess of the diol.

-

Leveraging subtle differences in steric hindrance or electronic properties after the first protection event.

-

Utilizing enzymatic or catalytic methods for desymmetrization.

This guide will focus on practical, laboratory-scale chemical methods for achieving both mono- and di-protection.

Protecting Group Selection: A Comparative Overview

The choice of protecting group is dictated by its stability towards various reaction conditions planned in the synthetic route and the ease of its selective removal. The most commonly employed protecting groups for alcohols, and by extension for diols like bicyclo[2.2.2]octane-1,4-diol, are silyl ethers, benzyl ethers, and esters.

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations |

| Silyl Ethers (e.g., TBDMS) | R3SiCl, base (e.g., imidazole, Et3N) | Fluoride source (e.g., TBAF), acid | Stable to bases, mild oxidants, and reducing agents. Labile to acid and fluoride. | Tunable stability based on the steric bulk of the silyl group. |

| Benzyl Ethers (Bn) | BnBr, NaH or other strong base | Catalytic hydrogenation (e.g., H2, Pd/C), strong acid | Stable to a wide range of acidic and basic conditions, oxidants, and reducing agents. | Deprotection conditions can affect other functional groups (e.g., alkenes, alkynes). |

| Esters (e.g., Acetate) | Ac2O or AcCl, base (e.g., pyridine, Et3N) | Base-mediated hydrolysis (e.g., K2CO3, NaOH), acid-mediated hydrolysis | Stable to acidic conditions and some reducing agents. Labile to basic conditions. | Can be introduced under mild conditions. |

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on specific experimental setups and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

I. Silyl Ether Protection

Silyl ethers are a versatile choice for protecting alcohols due to their ease of formation and tunable stability. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.

This protocol aims for the selective mono-protection by using a limited amount of the silylating agent.

Workflow for Mono-TBDMS Protection

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol, monoacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, non-UV active intermediates. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) is a critical building block in drug discovery, often utilized to introduce rigid, three-dimensional bicyclic scaffolds into therapeutic agents to improve pharmacokinetic properties[1].

However, purifying this intermediate via normal-phase column chromatography presents a unique set of challenges. Because it is synthesized via the desymmetrization of a diol, the crude reaction is almost always a statistical mixture of the starting material, the target monoacetate, and an over-reacted diacetate[2].

This guide provides a causality-driven approach to troubleshooting your purification workflow, ensuring high-yield and high-purity recovery of your target compound.

Troubleshooting & FAQs

Q1: Why is my monoacetate invisible on standard UV-directed flash chromatography?

Causality: The bicyclo[2.2.2]octane scaffold is a fully saturated, aliphatic bridged system[1]. The monoacetate derivative lacks conjugated pi-electron systems. The only chromophore present is the acetate carbonyl, which has a weak absorption maximum near 210 nm. Because common normal-phase eluents like ethyl acetate have UV cutoffs around 256 nm, the solvent completely masks the compound's absorption.

Solution: You must switch your detection modality. If using an automated flash system, utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. For manual column chromatography, you must spot your fractions on a silica TLC plate and visualize them using a chemical stain such as Potassium Permanganate (KMnO

Q2: How do I cleanly separate the monoacetate from the diol and diacetate? Causality: The three species in your crude mixture have drastically different hydrogen-bonding capabilities. The diacetate is highly lipophilic (no hydrogen bond donors), the monoacetate has intermediate polarity (one hydrogen bond donor), and the diol is highly polar (two hydrogen bond donors)[2]. Solution: Implement a step-gradient elution strategy. Isocratic elution will either cause the diol to co-elute (if the solvent is too polar) or cause the monoacetate to broaden and tail (if the solvent is too non-polar). Use 10% EtOAc/Hexanes to flush the diacetate, step up to 35% to elute the monoacetate, and finally strip the column with 80% EtOAc to recover the unreacted diol.